molecular formula C27H38AuN2O B2610095 1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidenegold(I) hydroxide CAS No. 1240328-73-7

1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidenegold(I) hydroxide

Cat. No.: B2610095
CAS No.: 1240328-73-7
M. Wt: 603.6 g/mol
InChI Key: QPUIPCDJKAPHHA-UHFFFAOYSA-N
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Description

1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidenegold(I) hydroxide is a gold(I) complex characterized by its unique ligand structure. . It is notable for its applications in homogeneous catalysis and its potential in various scientific research fields.

Preparation Methods

The synthesis of 1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidenegold(I) hydroxide typically involves the following steps:

    Formation of the N-heterocyclic carbene (NHC) ligand: This is achieved by deprotonating the corresponding imidazolium salt using a strong base such as potassium tert-butoxide.

    Coordination with gold(I): The NHC ligand is then reacted with a gold(I) precursor, such as gold(I) chloride, in the presence of a suitable base to form the gold(I) NHC complex.

    Hydroxide introduction:

Chemical Reactions Analysis

1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidenegold(I) hydroxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halide sources like sodium chloride for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidenegold(I) hydroxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidenegold(I) hydroxide exerts its effects involves the coordination of the NHC ligand to the gold(I) center, which stabilizes the gold(I) oxidation state and enhances its reactivity. The hydroxide ion can participate in various catalytic cycles, facilitating the activation of substrates and the formation of reaction intermediates .

Comparison with Similar Compounds

1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidenegold(I) hydroxide is unique due to its bulky NHC ligand, which provides steric protection to the gold(I) center and enhances its stability. Similar compounds include:

These compounds share similar structural features but differ in their metal centers and ligands, which influence their reactivity and applications.

Properties

CAS No.

1240328-73-7

Molecular Formula

C27H38AuN2O

Molecular Weight

603.6 g/mol

InChI

InChI=1S/C27H36N2.Au.H2O/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-16,18-21H,1-8H3;;1H2

InChI Key

QPUIPCDJKAPHHA-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN([C]2)C3=C(C=CC=C3C(C)C)C(C)C.O.[Au]

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN([C]2)C3=C(C=CC=C3C(C)C)C(C)C.O.[Au]

solubility

not available

Origin of Product

United States

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